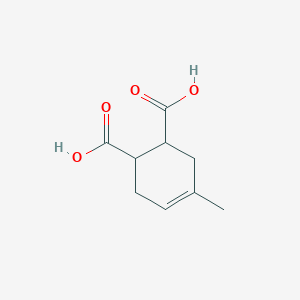

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPUIHVHPSUCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294588 | |

| Record name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13468-88-7 | |

| Record name | 13468-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foundational Principles: The Elegance of the [4+2] Cycloaddition

An In-depth Technical Guide to the Diels-Alder Reaction Between Isoprene and Maleic Anhydride

This guide provides a comprehensive examination of the Diels-Alder reaction between isoprene (2-methyl-1,3-butadiene) and maleic anhydride. We will move beyond a simple procedural outline to explore the mechanistic underpinnings, stereochemical and regiochemical outcomes, kinetic considerations, and practical applications of this classic yet powerful [4+2] cycloaddition. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust theoretical framework.

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of a six-membered ring from a conjugated diene and a dienophile.[1] The reaction between isoprene (the diene) and maleic anhydride (the dienophile) is a textbook example that serves as an excellent model for understanding the key principles of this transformation.

At its core, the reaction is a concerted, pericyclic process involving the overlap of the 4π-electron system of the diene and the 2π-electron system of the dienophile through a single cyclic transition state.[2] This concerted nature means that two new carbon-carbon sigma bonds are formed simultaneously.[3] The reaction is thermally allowed and generally requires heat to proceed at a practical rate. Maleic anhydride is a particularly effective dienophile due to the presence of two electron-withdrawing carbonyl groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene.[4][5]

Reaction Mechanism Visualization

The flow of electrons in this concerted cycloaddition can be visualized as a cyclic redistribution of six pi-electrons to form two new sigma bonds and one new pi bond.

Caption: Overall reaction scheme for the Diels-Alder cycloaddition.

Regio- and Stereochemical Considerations: A Self-Validating System

The predictive power of the Diels-Alder reaction lies in its high degree of stereospecificity and regioselectivity. These are not arbitrary outcomes but are governed by fundamental electronic and steric principles.

Regioselectivity

Isoprene is an unsymmetrical diene. The methyl group is weakly electron-donating, creating a slight electronic imbalance in the diene system.[6] Consequently, the reaction with maleic anhydride can theoretically yield two regioisomers: 4-methyl-cis-1,2,3,6-tetrahydrophthalic anhydride ("para" adduct) and the 3-methyl isomer ("meta" adduct).

In practice, the 4-methyl isomer is the major product . This outcome can be rationalized by examining the resonance structures of isoprene. The electron-donating methyl group increases the electron density at the C1 and C3 positions, but the most stable carbocation intermediate in a hypothetical stepwise mechanism would be at C1, making it more nucleophilic. This leads to a preferential alignment of the reactants where the more nucleophilic end of the diene (C1) attacks one of the electrophilic carbons of the dienophile, resulting in the observed "para" product.

Stereoselectivity

The Diels-Alder reaction is stereospecific with respect to both the diene and the dienophile.[3]

-

Dienophile Stereochemistry: Maleic anhydride is a cis-dienophile. This geometry is faithfully retained in the product, resulting in a cis-fused ring system where the two carboxyl groups are on the same face of the newly formed cyclohexene ring.[3]

-

Endo vs. Exo Selectivity: When a cyclic dienophile is used, two diastereomeric products are possible: the endo and exo adducts. The endo product, where the substituent on the dienophile is oriented towards the newly formed double bond, is typically the major product. This preference is explained by "secondary orbital interactions" in the transition state, where the p-orbitals of the electron-withdrawing groups on the dienophile overlap favorably with the developing pi-system of the diene, providing additional stabilization to the endo transition state.

Caption: Logical workflow for predicting the major product.

Experimental Protocol: A Field-Proven Methodology

This protocol describes a robust method for the synthesis, purification, and characterization of 4-methyl-cis-1,2,3,6-tetrahydrophthalic anhydride. The causality behind each step is explained to ensure both success and understanding.

Reagent Preparation and Handling

-

Maleic Anhydride: This reagent is moisture-sensitive and can hydrolyze to maleic acid. It is crucial to use a freshly opened container or to purify the reagent by sublimation if it appears clumped or has been stored for an extended period.[7]

-

Isoprene: Isoprene is a volatile and flammable liquid (boiling point: 34°C). It should be handled in a well-ventilated fume hood. It is often supplied with a polymerization inhibitor, which typically does not need to be removed for this reaction.[7]

-

Solvent (Xylene): Xylene is commonly used as a high-boiling solvent to achieve the necessary reaction temperature for reflux.[4][8] It is flammable and should be handled with care.

Reaction Setup and Execution

The following workflow ensures a controlled and efficient reaction.

Caption: Step-by-step experimental workflow for synthesis and purification.

Detailed Steps:

-

Charging the Flask: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add maleic anhydride (e.g., 9.8 g, 0.1 mol) and xylene (50 mL).[4]

-

Assembly: Attach a reflux condenser and ensure a steady flow of cooling water. Place a drying tube filled with calcium chloride at the top of the condenser to protect the reaction from atmospheric moisture.[2][4]

-

Addition of Diene: Gently stir the mixture and add isoprene (e.g., 8.2 g, 0.12 mol) to the flask through the top of the condenser. Using a slight excess of the more volatile component (isoprene) helps drive the reaction to completion.

-

Reflux: Heat the flask using a heating mantle. Bring the mixture to a steady reflux and maintain it for 60-90 minutes.[8] The reaction is often accompanied by the disappearance of the reactants' initial appearance as the product forms.

-

Crystallization (Work-up): After the reflux period, remove the heating mantle and allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize the crystallization of the product.[9]

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, low-boiling petroleum ether or hexane to remove residual xylene and any unreacted isoprene.

-

Drying and Purification: Air-dry the crude product. For higher purity, the product can be recrystallized. The yield of the crude product is typically high.

Quantitative Data and Characterization

The identity and purity of the synthesized 4-methyl-cis-1,2,3,6-tetrahydrophthalic anhydride can be confirmed through various analytical techniques.

| Property | Value | Rationale & Significance |

| Chemical Formula | C₉H₁₀O₃ | Confirms the 1:1 adduct of isoprene (C₅H₈) and maleic anhydride (C₄H₂O₃). |

| Molecular Weight | 166.17 g/mol | Used for calculating theoretical yield and molar quantities. |

| CAS Number | 1694-82-2 | Unique identifier for the specific target molecule.[10] |

| Appearance | White crystalline solid | The pure product is a stable solid at room temperature. |

| Melting Point | 63-65 °C | A sharp melting range close to the literature value indicates high purity. |

| ¹H NMR Spectroscopy | Characteristic peaks | Confirms the molecular structure, including the presence of the methyl group, olefinic protons, and protons on the saturated ring, with specific chemical shifts and coupling constants confirming the cis stereochemistry. |

| IR Spectroscopy | ~1780, 1850 cm⁻¹ | Strong, characteristic C=O stretching frequencies for the anhydride functional group. |

| Reaction Kinetics | kₓ ≈ 17.0 hr⁻¹ | In supercritical CO₂ at 60°C and 100 atm, demonstrating the reaction's kinetics can be quantified under specific conditions.[11][12] |

Applications in Drug Development and Materials Science

While a model reaction, the product, 4-methyl-cis-1,2,3,6-tetrahydrophthalic anhydride, is a valuable synthetic intermediate.[13] Anhydrides of this type are widely used as:

-

Curing Agents: In the production of epoxy resins, where the anhydride ring opens to form cross-links, leading to durable and chemically resistant polymers.

-

Building Blocks: The anhydride can be readily hydrolyzed to the corresponding dicarboxylic acid or converted to esters and amides, providing access to a wide range of functionalized cyclohexene derivatives.[14]

-

Pharmaceutical Scaffolds: The rigid, functionalized six-membered ring serves as a scaffold for the synthesis of more complex molecules with potential biological activity. The stereochemical control offered by the Diels-Alder reaction is particularly valuable in designing pharmacologically active compounds.[15]

Conclusion

The Diels-Alder reaction between isoprene and maleic anhydride is a powerful and reliable method for constructing a functionalized six-membered ring with a high degree of regio- and stereocontrol. A thorough understanding of the underlying mechanistic principles—from frontier molecular orbital theory to secondary orbital interactions—allows the scientist to predict the outcome with confidence. The experimental protocol, when executed with an appreciation for the causality of each step, provides a self-validating system for producing a valuable synthetic intermediate. This reaction remains a testament to the elegance and predictive power of modern organic chemistry, with continued relevance in both academic research and industrial applications.

References

-

Glebov, E. M., Krishtopa, L. G., Stepanov, V., & Krasnoperov, L. N. (2001). Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. The Journal of Physical Chemistry A, 105(41), 9427–9435. [Link]

- University of California, Irvine. (n.d.). Diels-Alder Reaction. Department of Chemistry. Retrieved from a similar experimental context provided by university lab manuals.

-

SMV's Videos in Chemistry. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]

-

Truman State University. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. ChemLab. [Link]

-

Chegg. (2021, March 19). Solved CH3 CH3 Maleic Anhydride Isoprene Figure 1. [Link]

- Nagata, S., et al. (2004). Kinetics of isoprene-maleic anhydride Diels-Alder reaction in supercritical carbon dioxide. Memoirs of the Faculty of Engineering, Kyushu University, 64(3), 161-170.

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

-

Journal of Chemical Education. (1943). The Diels-Alder Reaction with Maleic Anhydride. [Link]

-

ACS Publications. (2001). Kinetics of a Diels−Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. The Journal of Physical Chemistry A. [Link]

-

ACS Publications. (2001, September 21). Kinetics of a Diels−Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO 2. [Link]

-

Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

- Google Patents. (n.d.). US5237074A - Process for production of methyltetrahydrophthalic anhydride.

-

Chemistry LibreTexts. (2022, October 4). 10.4: Regiochemistry in Diels Alder Reactions. [Link]

-

American Chemical Society. (n.d.). Kinetics of a Diels−Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. [Link]

-

Journal of the American Chemical Society. (1946). An Improved Synthesis of cis-Δ4-Tetrahydrophthalic Anhydride and cis-Hexahydrophthalic Acid. [Link]

-

National Institutes of Health. (n.d.). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. PMC. [Link]

-

ResearchGate. (n.d.). Sample isoprene concentration temporal profiles in reaction with maleic.... [Link]

- Publikationsserver der TU Clausthal. (2021, March 26). Improved Kinetics of n-Butane Oxidation to Maleic Anhydride: The Role of By-products.

- SlideShare. (n.d.). The Diels-Alder Reaction of Anthracene with Maleic Anhydride.

-

Azolearn. (2020, July 10). Diels Alder Reaction Organic Chemistry Lab [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. [Link]

-

PubChem. (n.d.). cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What is maleic anhydride diels alder reaction? - Knowledge - Anquan Chemical [zbaqchem.com]

The Formation of 4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid: A Mechanistic and Practical Guide

This technical guide provides a comprehensive exploration of the synthesis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis is a classic two-step process initiated by a [4+2] cycloaddition, specifically the Diels-Alder reaction, followed by hydrolysis of the resulting anhydride. This document will delve into the intricate mechanistic details, stereochemical considerations, and practical experimental protocols for the successful synthesis and characterization of the target compound.

The Core Synthesis Strategy: A Union of Diene and Dienophile

The formation of the 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid backbone relies on the powerful and elegant Diels-Alder reaction. This Nobel Prize-winning reaction, first described by Otto Diels and Kurt Alder in 1928, is a concerted cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to create a substituted cyclohexene ring.[1] In this specific synthesis, the conjugated diene is isoprene (2-methyl-1,3-butadiene), and the dienophile is maleic anhydride.

The reaction proceeds through a cyclic transition state, where the π-electrons of the diene and dienophile rearrange to form two new sigma bonds and one new pi bond in the resulting cyclohexene ring. This concerted mechanism is a key feature of pericyclic reactions.

The Diels-Alder Reaction: Isoprene and Maleic Anhydride

The reaction between isoprene and maleic anhydride yields 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. The methyl group on the isoprene molecule directs the regioselectivity of the reaction, though in this symmetrical dienophile, only one regioisomer is possible.

Caption: Hydrolysis of the anhydride to the dicarboxylic acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid.

Synthesis of 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride

Materials:

-

Maleic anhydride

-

Isoprene

-

Toluene (or another suitable high-boiling solvent like xylene)

-

Petroleum ether (or hexane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve maleic anhydride in a minimal amount of warm toluene.

-

Cool the solution in an ice bath.

-

Slowly add a slight molar excess of isoprene to the cooled solution while stirring.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for approximately 30-60 minutes. 6[2]. After the reflux period, allow the solution to cool to room temperature.

-

Induce crystallization by adding petroleum ether until the solution becomes cloudy, then cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold petroleum ether.

-

Allow the product to air dry or dry in a desiccator.

Hydrolysis to 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Materials:

-

4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride (from the previous step)

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Place the synthesized anhydride in an Erlenmeyer flask.

-

Add deionized water to the flask.

-

Heat the mixture to boiling on a hot plate with stirring. Initially, the anhydride may melt to form an oil. Continue heating until the oil dissolves completely.

-

Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce crystallization of the dicarboxylic acid.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the final product thoroughly.

Caption: Experimental workflow for the synthesis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid.

Product Characterization

The successful synthesis of both the intermediate anhydride and the final dicarboxylic acid can be confirmed through various analytical techniques, primarily melting point determination and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride | C₉H₁₀O₃ | 166.17 | ~65 | White solid |

| 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C₉H₁₂O₄ | 184.19 | ~158-160 | White crystalline solid |

Note: Melting points are approximate and can vary based on purity.

[3][4]#### 4.2. Spectroscopic Data

IR spectroscopy is an excellent tool to monitor the conversion of the anhydride to the dicarboxylic acid.

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |

| Anhydride | ~1850 and ~1780 | C=O stretch (anhydride, symmetric and asymmetric) |

| ~1650 | C=C stretch (alkene) | |

| Diacid | ~2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) | |

| ~1650 | C=C stretch (alkene) |

The disappearance of the characteristic anhydride C=O stretches and the appearance of the broad O-H and carboxylic acid C=O stretches are clear indicators of a successful hydrolysis.

[5][6]##### Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

¹H NMR of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid (Approximate Chemical Shifts, δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 2H | -COOH |

| ~5.4 | Singlet (broad) | 1H | =CH- |

| ~3.0-3.3 | Multiplet | 2H | -CH(COOH)- |

| ~2.2-2.6 | Multiplet | 4H | -CH₂- |

| ~1.7 | Singlet | 3H | -CH₃ |

¹³C NMR of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid (Approximate Chemical Shifts, δ):

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~134 | =C(CH₃)- |

| ~120 | =CH- |

| ~40 | -CH(COOH)- |

| ~25-30 | -CH₂- |

| ~23 | -CH₃ |

Note: NMR shifts can vary depending on the solvent used.

The synthesis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid via the Diels-Alder reaction of isoprene and maleic anhydride, followed by hydrolysis, is a robust and illustrative example of fundamental organic reactions. Understanding the mechanistic nuances, particularly the stereochemical control inherent in the cycloaddition step, is crucial for achieving the desired product. The experimental protocols outlined, coupled with the characterization data, provide a solid framework for researchers, scientists, and drug development professionals to successfully synthesize and validate this valuable chemical entity.

References

-

Scribd. (n.d.). Diels-Alder Reaction: Kinetic vs Thermodynamic Control. Retrieved from [Link]

-

Ashenhurst, J. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Garrido, B., et al. (2020).

- Kowalczyk, B. A., & Pounds, T. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.

-

Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Retrieved from [Link]

- Schmart, I. M., & Knot-Tso, M. E. (2004). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride.

- Garrido, B., et al. (2020).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.

-

StackExchange. (2016, December 10). Why is the endo product the major product in a Diels-Alder reaction? Chemistry Stack Exchange. Retrieved from [Link]

-

Odinity. (2013, November 18). Diels-Alder Synthesis of Cyclohex-4-ene-1,2-cis-dicarboxylic Anhydride. Retrieved from [Link]

- Glebov, E. M., et al. (2001). Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. The Journal of Physical Chemistry A, 105(41), 9427-9434.

-

Chegg. (2021, March 19). Solved CH3 CH3 Maleic Anhydride Isoprene Figure 1. Retrieved from [Link]

-

Chemistry Steps. (2018, August 18). Endo and Exo Selectivity in the Diels-Alder Reaction. YouTube. Retrieved from [Link]

- Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4(1), 1-59.

-

EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

-

StudyMoose. (2024, February 29). Synthesis of 4-Methylcyclohexene: A Comprehensive Laboratory Approach. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link]

-

Azolearn. (2020, July 10). Diels Alder Reaction Organic Chemistry Lab. YouTube. Retrieved from [Link]

-

O Chem WWU. (2020, May 25). 4 methylcyclohexene. YouTube. Retrieved from [Link]

-

Filo. (2025, February 10). Propose a mechanism for the hydrolysis of 4 cyclohexene cis 1,2.... Retrieved from [Link]

-

Bruder, M. A. (2007, July 23). Experiment #4. Course Hero. Retrieved from [Link]

-

Musgrave, R. (2017, March 14). Acid Catalyzed Hydrolysis of Acid Anhydrides. YouTube. Retrieved from [Link]

-

Filo. (2025, May 13). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid.... Retrieved from [Link]

-

NIST. (n.d.). cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid. NIST WebBook. Retrieved from [Link]

-

Filo. (2025, May 13). Discuss the differences observed in the IR and NMR spectra of 4-cyclohexe.... Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. m.youtube.com [m.youtube.com]

- 3. biosynth.com [biosynth.com]

- 4. labproinc.com [labproinc.com]

- 5. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 6. Discuss the differences observed in the IR and NMR spectra of 4-cyclohexe.. [askfilo.com]

- 7. 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 263032 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a molecule of significant interest in synthetic organic chemistry and drug development. We will delve into the synthesis, stereoisomerism, conformational analysis, and spectroscopic characterization of this substituted cyclohexene derivative. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the spatial arrangement and its implications on the properties and reactivity of this compound.

Introduction: The Significance of Stereochemistry

In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Different stereoisomers of a compound can exhibit vastly different biological activities, pharmacological profiles, and material properties. 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid presents a fascinating case study in stereochemical complexity due to its multiple chiral centers and the conformational constraints imposed by the cyclohexene ring. A thorough understanding of its stereoisomers is crucial for any application where specific molecular recognition is key.

Synthesis via Diels-Alder Reaction: A Stereospecific Approach

The primary synthetic route to the 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid core is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[1] This reaction is celebrated for its stereospecificity, meaning the stereochemistry of the reactants is faithfully translated to the product.[2]

The synthesis commences with the reaction of isoprene (2-methyl-1,3-butadiene) as the diene and maleic anhydride as the dienophile. Maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of the anhydride functionality.[3] The reaction is typically carried out in a high-boiling solvent such as xylene to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.[4]

The initial product of this reaction is 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride. Subsequent hydrolysis of the anhydride yields the target diacid.

Endo and Exo Selectivity

The Diels-Alder reaction between a cyclic dienophile and a diene can result in two diastereomeric products: the endo and exo adducts.[4][5] The endo product is generally the kinetically favored product, formed faster due to secondary orbital interactions that stabilize the transition state.[5][6] The exo product, being sterically less hindered, is often the thermodynamically more stable product.[5][7] For the reaction between isoprene and maleic anhydride, the endo adduct is the major product under standard reaction conditions.

Caption: Synthetic pathway and selectivity in the Diels-Alder reaction.

The Four Stereoisomers of 4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

The structure of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid contains two chiral centers at carbons C1 and C2, the points of attachment for the two carboxylic acid groups. The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers. In this case, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The stereochemistry is defined by the relative orientation of the two carboxylic acid groups (cis or trans) and the absolute configuration (R/S) at each chiral center.

-

Cis Isomers (a pair of enantiomers): The carboxylic acid groups are on the same side of the cyclohexene ring.

-

(1R, 2S)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid

-

(1S, 2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid

-

-

Trans Isomers (a pair of enantiomers): The carboxylic acid groups are on opposite sides of the cyclohexene ring.

-

(1R, 2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid

-

(1S, 2S)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid

-

Sources

- 1. vernier.com [vernier.com]

- 2. odinity.com [odinity.com]

- 3. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chemconnections.org [chemconnections.org]

- 7. public.websites.umich.edu [public.websites.umich.edu]

An In-Depth Technical Guide to the Isomers of 4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Stereochemical Complexity and Synthetic Utility of a Versatile Cyclohexene Scaffold

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a substituted cyclohexene derivative of significant interest in organic synthesis and medicinal chemistry. Its rigid, yet functionalized, cyclic structure serves as a valuable scaffold for the construction of more complex molecules with potential therapeutic applications. The presence of multiple stereocenters and the interplay of cis/trans isomerism give rise to a fascinating array of stereoisomers, each with unique three-dimensional arrangements and, consequently, distinct biological activities. This guide provides a comprehensive technical overview of the synthesis, separation, characterization, and potential applications of the isomers of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid, with a focus on the underlying principles and practical methodologies relevant to researchers in drug development.

I. The Genesis of Isomerism: A Stereochemical Exploration

The structural foundation of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid is built upon a cyclohexene ring with three key substituents: a methyl group at position 4, and two carboxylic acid groups at positions 1 and 2. This substitution pattern gives rise to both geometric (cis/trans) and optical isomerism.

The relationship between the two carboxylic acid groups on the cyclohexane ring defines the cis and trans isomers. In the cis isomer, both carboxylic acid groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.[1]

Furthermore, the carbon atoms to which the carboxylic acid groups are attached (C1 and C2) are chiral centers. This means that both the cis and trans isomers are chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

Therefore, there are a total of four possible stereoisomers for 4-methylcyclohex-4-ene-1,2-dicarboxylic acid:

-

(1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid (cis enantiomer 1)

-

(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid (cis enantiomer 2)

-

(1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid (trans enantiomer 1)

-

(1S,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid (trans enantiomer 2)

The cis enantiomers are diastereomers of the trans enantiomers.

Stereoisomeric relationships of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid.

II. Synthesis: The Diels-Alder Approach and Subsequent Hydrolysis

The primary route for the synthesis of the 4-methylcyclohex-4-ene-1,2-dicarboxylic acid framework is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[2] In this case, isoprene (2-methyl-1,3-butadiene) acts as the conjugated diene, and maleic anhydride serves as the dienophile. The reaction proceeds to form 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride. Subsequent hydrolysis of the anhydride yields the desired dicarboxylic acid.

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. Since maleic anhydride is a cis-dienophile, the initial product is the cis-anhydride.[3]

Synthetic workflow for cis-4-methylcyclohex-4-ene-1,2-dicarboxylic acid.

Experimental Protocol: Synthesis of cis-4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

This protocol outlines a standard laboratory procedure for the synthesis of the cis-isomer.

Part A: Synthesis of 4-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride (1.0 eq) and a suitable solvent such as toluene or xylene.

-

Addition of Diene: Slowly add isoprene (1.1 eq) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Anhydride: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).

Part B: Hydrolysis to the Dicarboxylic Acid

-

Hydrolysis: The purified anhydride is suspended in water and heated to boiling with vigorous stirring until all the solid has dissolved, indicating the formation of the dicarboxylic acid.[4]

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization of the cis-dicarboxylic acid.

-

Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

III. Separation of Isomers: A Methodological Overview

The separation of the different isomers of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid is a critical step for their individual study and application.

Separation of cis and trans Diastereomers

The separation of cis and trans diastereomers can often be achieved by fractional crystallization, exploiting the differences in their physical properties such as solubility and crystal lattice energy. Isomerization from the cis to the more stable trans isomer can sometimes be induced by heating with a strong acid.[5] Subsequent separation can then be performed.

Chiral Resolution of Enantiomers

The separation of enantiomers, a process known as chiral resolution, is essential for evaluating the biological activity of each enantiomer. A common method is the formation of diastereomeric salts using a chiral resolving agent.[6] For a racemic mixture of a carboxylic acid, a chiral base (e.g., a chiral amine like (S)-(-)-α-phenylethylamine) is used.[7]

Workflow for chiral resolution by diastereomeric salt formation.

General Protocol for Chiral Resolution:

-

Salt Formation: Dissolve the racemic dicarboxylic acid in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of the chiral resolving agent.

-

Crystallization: The diastereomeric salts will have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure dicarboxylic acid, which can be extracted into an organic solvent. The chiral resolving agent can often be recovered from the aqueous layer.

IV. Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the isomers of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the connectivity and stereochemistry of the molecule. Key expected signals include:

-

A singlet for the methyl group protons.

-

A signal for the vinylic proton.

-

Signals for the allylic protons.

-

Signals for the protons at C1 and C2, whose coupling constants can help determine the cis or trans relationship. In the cis isomer, the coupling constant between the protons at C1 and C2 is typically smaller than in the trans isomer.

-

A broad singlet for the carboxylic acid protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For the cis isomer, due to a plane of symmetry, fewer signals may be observed compared to the less symmetrical trans isomer.[8] The chemical shifts of the carbonyl carbons are also characteristic.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present. Key characteristic absorptions include:

-

A broad O-H stretch from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹.

-

A C=C stretch for the alkene bond in the ring.

-

C-H stretches for the sp² and sp³ hybridized carbons.

While the IR spectra of the cis and trans isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the molecules.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak will confirm the elemental composition (C₉H₁₂O₄).

| Spectroscopic Data Summary | |

| Technique | Expected Observations |

| ¹H NMR | Signals for methyl, vinylic, allylic, C1/C2, and carboxylic acid protons. Coupling constants between C1-H and C2-H can differentiate cis and trans isomers. |

| ¹³C NMR | Signals for all unique carbon atoms, including the carbonyl carbons. The number of signals can help distinguish between symmetric and asymmetric isomers. |

| IR Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), C=C stretch, and C-H stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₉H₁₂O₄. |

V. Applications in Drug Development and Medicinal Chemistry

The rigid framework of cyclohexene dicarboxylic acid derivatives makes them attractive building blocks in the design of new therapeutic agents. The defined spatial orientation of the functional groups allows for precise interactions with biological targets.

Cyclohexane and its derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[11] Substituted cyclohexanecarboxylic acids have been utilized as key building blocks in the synthesis of drug candidates.[12] For example, they can serve as scaffolds to which various pharmacophores are attached, leading to the development of compounds with potential antitumor activity.[13] The dicarboxylic acid functionality provides handles for further chemical modifications, such as the formation of amides, esters, or other derivatives, to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

The ability to synthesize and separate the individual stereoisomers of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid is crucial, as different enantiomers and diastereomers can exhibit significantly different biological activities and toxicities. The development of stereoselective syntheses and efficient resolution methods is therefore a key area of research in the application of these compounds in drug discovery.

VI. Conclusion: A Versatile Scaffold with Untapped Potential

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid and its isomers represent a versatile class of compounds with significant potential in organic synthesis and drug development. A thorough understanding of their stereochemistry, methods of synthesis, and techniques for separation and characterization is essential for harnessing their full potential. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working with this and related molecular scaffolds. As the demand for stereochemically pure and complex molecules in medicine continues to grow, the importance of such well-defined building blocks will undoubtedly increase.

References

-

PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Toda, F., & Tanaka, K. (1988). Practical Synthesis of Chiral cis-Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)-Isopropyl-1,3-thiazolidine-2-thione. Journal of the Chemical Society, Perkin Transactions 1, 1429-1433.

-

StudyMoose. (2024, February 28). Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. Retrieved from [Link]

- Winstrom, L. O. (1957). U.S. Patent No. 2,794,811. U.S.

-

Anonymous. (n.d.). Experiment #4. Retrieved from [Link]

-

Anonymous. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

- Toda, F., Tanaka, K., & Iwata, S. (1989). Optical resolution of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides, cis-4-methylcyclohex-4-ene-1,2-dicarboximide, and their derivatives by complexation with optically active host compounds derived from tartaric acid. Journal of the Chemical Society, Perkin Transactions 1, 1953-1956.

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

- Magano, J., & Dunetz, J. R. (2012). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Organic Process Research & Development, 16(6), 1157-1165.

-

Paul, A., et al. (2014). IR spectra of trans (red) and cis (blue) isomers of the different... [Image]. In A theoretical study on the optical properties of a molecular switch attached to gold clusters. ResearchGate. Retrieved from [Link]

-

Alfred State. (n.d.). Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. Retrieved from [Link]

- Pruett, R. L., & Martin, J. T. (1975). U.S. Patent No. 3,880,925. U.S.

-

Filo. (n.d.). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid. Retrieved from [Link]

-

Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

- Mushtaq, S., et al. (2018). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 23(11), 2949.

-

Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

-

Bartleby. (2022, February 14). this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR…. Retrieved from [Link]

- The Diels-Alder Reaction with Maleic Anhydride. (n.d.).

- Ott, D. G. (1958). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University.

-

Chegg. (2023, November 7). Question: Assign 1H NMR spectrum of 4-cyclohexene-cis-1,2-dicarboxylic anhydride. Take into account that two protons of CH2 group are not identical they appear as two different signals.. Retrieved from [Link]

-

Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane [Video]. YouTube. Retrieved from [Link]

- Murekatete, N., et al. (2020).

- Wang, Y., et al. (2022).

- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

-

PubChem. (n.d.). 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic acid | C9H12O4 | CID 6543119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sas.upenn.edu [sas.upenn.edu]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a substituted cyclohexene derivative. We will delve into the theoretical principles governing the spectrum, present a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the spectral features, including chemical shifts, integration, and spin-spin coupling. This document is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development who utilize NMR for routine and complex structural analysis.

Introduction: The Structural Significance of 4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid (C₉H₁₂O₄) is a cyclic organic compound featuring a cyclohexene ring substituted with a methyl group and two carboxylic acid moieties.[1][2] The relative positions of these functional groups and the stereochemistry of the molecule are critical determinants of its chemical and biological properties. Therefore, unambiguous structural characterization is paramount. ¹H NMR spectroscopy provides a powerful, non-destructive method to probe the molecular structure by providing detailed information about the chemical environment of each proton.

The molecule can exist as different stereoisomers (e.g., cis and trans isomers with respect to the dicarboxylic acids), which can significantly impact its biological activity and physical properties.[3] This guide will focus on the general features of the ¹H NMR spectrum, which are largely applicable to the common structural framework, while also touching upon how stereochemistry can influence the spectral output.

Theoretical Prediction of the ¹H NMR Spectrum

Before acquiring an experimental spectrum, a theoretical prediction based on the molecular structure can be an invaluable guide for spectral assignment. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), integration, and multiplicity (splitting pattern).[4][5]

Chemical Environments and Expected Signals

Due to the asymmetry introduced by the substituents, the protons in 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid are chemically non-equivalent, leading to a complex spectrum. We can categorize the protons into several distinct groups based on their local electronic environment:

-

Carboxylic Acid Protons (-COOH): These are highly deshielded protons and are expected to appear far downfield, typically in the range of 10-12 ppm.[4][6] Their signal is often broad and may not show coupling.

-

Vinylic Proton (=CH-): The proton on the double bond (at C5) is in an electron-deficient environment and is expected to resonate in the alkene region, generally between 5.0 and 6.0 ppm.[7]

-

Allylic Protons (-CH₂-C=C): The methylene protons adjacent to the double bond (at C3 and C6) are deshielded compared to typical alkane protons and are expected in the range of 1.8-2.5 ppm.[6][7]

-

Methine Protons (-CH-COOH): The protons at C1 and C2, attached to the carbons bearing the carboxylic acid groups, will be deshielded due to the electron-withdrawing nature of the carboxyl group. Their chemical shift is anticipated to be in the 2.5-3.5 ppm range.

-

Methyl Protons (-CH₃): The protons of the methyl group attached to the double bond (at C4) are in a relatively shielded environment and are expected to appear upfield, typically around 1.6-1.8 ppm.

-

Methylene Protons (-CH₂-): The remaining methylene protons on the ring will have chemical shifts that are influenced by their proximity to the various functional groups.

Predicted Multiplicity (Splitting Patterns)

The multiplicity of each signal is determined by the number of neighboring, non-equivalent protons according to the n+1 rule.[5]

-

Vinylic Proton: This proton will be coupled to the adjacent allylic protons, likely resulting in a multiplet.

-

Allylic Protons: These protons will be coupled to the vinylic proton and potentially to other protons on the ring, leading to complex multiplets.

-

Methine Protons: Each methine proton will be coupled to the adjacent methylene protons and to each other, resulting in complex splitting patterns.

-

Methyl Protons: The methyl protons are attached to a quaternary carbon of the double bond and thus have no adjacent protons to couple with. Therefore, a singlet is expected for this group.

Experimental Protocol for ¹H NMR Data Acquisition

Rigorous and reproducible data acquisition is fundamental to accurate spectral interpretation.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For carboxylic acids, DMSO-d₆ is often preferred as it can help in observing the exchangeable carboxylic acid protons.

-

Concentration: Dissolve 5-10 mg of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[7]

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each signal.

In-depth Spectral Interpretation

The following is a detailed analysis of a representative ¹H NMR spectrum of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid.

Summary of Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 2H |

| Vinylic H | 5.0 - 6.0 | Multiplet | 1H |

| Methine H (C1, C2) | 2.5 - 3.5 | Multiplet | 2H |

| Allylic CH₂ | 1.8 - 2.5 | Multiplet | 4H |

| Methyl CH₃ | 1.6 - 1.8 | Singlet | 3H |

Analysis of Spectral Regions

-

Downfield Region (δ > 10 ppm): A broad singlet corresponding to the two carboxylic acid protons is expected here. The broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Region (δ 5.0 - 6.0 ppm): A multiplet representing the single vinylic proton will be observed. The complexity of this signal arises from coupling to the four allylic protons.

-

Aliphatic Region (δ 1.5 - 3.5 ppm): This region will contain the most complex and overlapping signals.

-

The two methine protons at C1 and C2 will appear as a multiplet, deshielded by the adjacent carboxylic acid groups.

-

The four allylic protons will also resonate in this region as complex multiplets due to coupling with the vinylic proton and other ring protons.

-

The singlet corresponding to the three methyl protons will be a distinct and easily identifiable feature in this region.

-

Coupling Constants and Stereochemistry

The magnitude of the coupling constants (J-values) can provide valuable information about the dihedral angles between coupled protons, which in turn can help elucidate the stereochemistry of the molecule.[8] For instance, the coupling between vicinal protons in a cyclohexene ring is dependent on their axial or equatorial orientation. A larger J-value (typically 8-13 Hz) is observed for axial-axial coupling, while smaller J-values (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings.[8] Detailed analysis of the multiplicities in the aliphatic region, potentially with the aid of 2D NMR techniques like COSY, can help in assigning the relative stereochemistry of the carboxylic acid groups.

Visualization of Key Structures and Workflows

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

// Nodes for atoms C1 [label="C1", pos="0,1!"]; C2 [label="C2", pos="-0.866,0.5!"]; C3 [label="C3", pos="-0.866,-0.5!"]; C4 [label="C4", pos="0,-1!"]; C5 [label="C5", pos="0.866,-0.5!"]; C6 [label="C6", pos="0.866,0.5!"];

COOH1 [label="COOH", pos="0,2!"]; COOH2 [label="COOH", pos="-1.732,1!"]; CH3 [label="CH3", pos="0,-2!"];

H1 [label="H", pos="0.5,1.5!"]; H2 [label="H", pos="-1.366,0!"]; H3a [label="H", pos="-1.366,-1!"]; H3b [label="H", pos="-0.5,-1.5!"]; H5 [label="H", pos="1.366,0!"]; H6a [label="H", pos="1.366,1!"]; H6b [label="H", pos="0.5,0!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1;

C1 -- COOH1; C2 -- COOH2; C4 -- CH3;

C1 -- H1; C2 -- H2; C3 -- H3a; C3 -- H3b; C5 -- H5; C6 -- H6a; C6 -- H6b; } .. Caption: Molecular structure of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid with proton labeling.

Conclusion

The ¹H NMR spectrum of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is complex but provides a wealth of structural information. A systematic approach, beginning with theoretical prediction and followed by careful experimental work and detailed interpretation, allows for the complete assignment of all proton signals. This guide has outlined the essential steps and considerations for such an analysis, providing a framework for researchers to confidently elucidate the structure of this and similar molecules. For unambiguous stereochemical assignments, advanced 2D NMR experiments may be necessary.

References

-

PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link][7]

-

PubChemLite. (n.d.). 4-methylcyclohex-4-ene-1,2-dicarboxylic acid (C9H12O4). Retrieved from [Link][2]

-

PubChem. (n.d.). 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][3]

-

Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][4]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link][5]

-

Brownstein, S., & Miller, R. (1961). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 26(3), 733–735. [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link][8]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link][6]

Sources

- 1. 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 263032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-methylcyclohex-4-ene-1,2-dicarboxylic acid (C9H12O4) [pubchemlite.lcsb.uni.lu]

- 3. 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic acid | C9H12O4 | CID 6543119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

13C NMR analysis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

<An In-Depth Technical Guide to the 13C NMR Analysis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

This comprehensive technical guide provides a detailed exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation of this structurally significant molecule. By elucidating the relationship between molecular structure and 13C NMR chemical shifts, this guide serves as an essential resource for the unambiguous structural characterization and stereochemical assignment of substituted cyclohexene derivatives.

Introduction: The Structural Significance of 4-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a compelling molecule for structural analysis due to its combination of key functional groups and stereochemical complexity. The substituted cyclohexene ring, featuring both sp2 and sp3 hybridized carbons, along with two carboxylic acid moieties and a methyl group, presents a rich landscape for NMR spectroscopic investigation. The potential for cis/trans isomerism at the 1,2-dicarboxylic acid positions further underscores the necessity for precise analytical techniques to determine its three-dimensional structure.

13C NMR spectroscopy is a powerful, non-destructive technique that provides direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.[1] This sensitivity allows for the differentiation of carbons in various functional groups and provides crucial information about connectivity and stereochemistry.

Theoretical Framework: Predicting 13C NMR Chemical Shifts

The chemical shift of a carbon nucleus is influenced by several factors, including hybridization, the electronegativity of attached atoms, and steric effects. For 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, we can predict the approximate chemical shifts for each carbon atom by considering the contributions of its constituent parts: the cyclohexene ring, the methyl group, and the dicarboxylic acids.

-

Alkene Carbons (C4 & C5): The sp2 hybridized carbons of the double bond are expected to resonate in the downfield region of the spectrum, typically between 115 and 140 ppm.[2][3][4] The methyl-substituted carbon (C4) will likely have a slightly different chemical shift than the unsubstituted alkene carbon (C5).

-

Carboxylic Acid Carbons (C7 & C8): The carbonyl carbons of the carboxylic acid groups are highly deshielded and will appear in the far downfield region, generally between 170 and 185 ppm.[2][3][5] While aldehydes and ketones can appear at even lower fields (>190 ppm), the presence of the hydroxyl group in carboxylic acids leads to a more upfield resonance due to resonance effects.[6][7]

-

Allylic and Saturated Carbons (C1, C2, C3, C6): The sp3 hybridized carbons of the cyclohexene ring will have chemical shifts in the range of 20-50 ppm.[8][9] The carbons bearing the carboxylic acid groups (C1 and C2) will be deshielded due to the electronegativity of the oxygen atoms, shifting them further downfield within this range. The allylic carbons (C3 and C6) will also experience a downfield shift due to their proximity to the double bond.

-

Methyl Carbon (C9): The methyl carbon is expected to resonate in the most upfield region of the spectrum, typically between 10 and 25 ppm.[2][3]

The stereochemical relationship between the two carboxylic acid groups (cis or trans) will influence the chemical shifts of the ring carbons, particularly C1, C2, C3, and C6, due to differences in steric interactions.

Experimental Protocol: Acquiring High-Fidelity 13C NMR Data

The acquisition of a high-quality 13C NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Sample Preparation

A meticulously prepared sample is the cornerstone of a successful NMR experiment.

Materials:

-

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid (50-100 mg for optimal 13C signal)[10][11]

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) (0.6-0.7 mL)[11]

-

High-quality 5 mm NMR tube[12]

-

Pasteur pipette and glass wool

Procedure:

-

Solubility Test: Before using the deuterated solvent, test the solubility of a small amount of the compound in the corresponding non-deuterated solvent in a vial.[10]

-

Dissolution: Accurately weigh the sample and dissolve it in the chosen deuterated solvent within the NMR tube.[10]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the clean NMR tube.[10] This step is critical as suspended solids can distort the magnetic field homogeneity, leading to broad spectral lines.

-

Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4.5-5.0 cm (around 0.7 mL).[10][14]

-

Standard Addition: Add a small amount of TMS to the sample to serve as an internal reference for chemical shifts (δ = 0.0 ppm).[13][15]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[10][12] For volatile solvents, sealing with parafilm is recommended for long-term storage.[12]

NMR Spectrometer Setup and Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Acquisition Parameters (Typical):

-

Experiment: 1D 13C with proton decoupling

-

Solvent: As per sample preparation

-

Temperature: 298 K

-

Pulse Width: Calibrated 90° pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 to 4096 (or more, depending on sample concentration)

-

Spectral Width: 0-220 ppm

Justification of Parameters:

-

Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Relaxation Delay: A sufficient delay is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times. This ensures accurate signal integration, although integration is not typically the primary focus of 13C NMR.

Spectral Analysis and Interpretation

The interpretation of the 13C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts and can be further confirmed using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each carbon in 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid.

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1, C2 | sp3 | 40 - 55 | Saturated carbons attached to electronegative carboxylic acid groups. |

| C3, C6 | sp3 | 25 - 40 | Allylic carbons, deshielded by the adjacent double bond. |

| C4 | sp2 | 120 - 140 | Alkene carbon, substituted with a methyl group. |

| C5 | sp2 | 115 - 135 | Alkene carbon. |

| C7, C8 | sp2 (C=O) | 170 - 185 | Carbonyl carbons of the carboxylic acid groups.[2][3][5] |

| C9 | sp3 | 10 - 25 | Methyl group carbon, typically in the upfield region.[2][3] |

Utilizing DEPT for Spectral Assignment

DEPT experiments are invaluable for determining the number of protons attached to each carbon atom.[16][17]

-

DEPT-90: This experiment will only show signals for CH carbons. In our molecule, this would correspond to C1, C2, and C5.

-

DEPT-135: This experiment displays CH and CH3 carbons as positive signals and CH2 carbons as negative signals.[16][17]

-

Positive Signals: C1, C2, C5 (CH) and C9 (CH3)

-

Negative Signals: C3, C6 (CH2)

-

-

Quaternary Carbons: Carbons with no attached protons (C4, C7, and C8) will be absent from both DEPT-90 and DEPT-135 spectra.[16] They can be identified by comparing the full 13C spectrum with the DEPT spectra.

Visualizing the Analysis Workflow

The following diagrams illustrate the molecular structure and the logical workflow for the 13C NMR analysis.

Caption: Molecular structure of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid with carbon numbering.

Caption: Workflow for the 13C NMR analysis of the target molecule.

Conclusion

The 13C NMR analysis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a multifaceted process that combines sound theoretical knowledge with rigorous experimental technique. By systematically predicting chemical shifts, acquiring high-quality data, and employing advanced techniques like DEPT, a complete and unambiguous assignment of all carbon signals can be achieved. This guide provides the necessary framework for researchers to confidently approach the structural characterization of this and similar complex organic molecules, ultimately aiding in the advancement of chemical and pharmaceutical research.

References

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Hans Reich. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

- Stothers, J. B. (1972). Carbon-13 NMR Spectroscopy. Academic Press.

-

University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility, Chem and Biochem. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 13. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 16. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. che.hw.ac.uk [che.hw.ac.uk]

An In-Depth Guide to the Infrared Spectroscopic Analysis of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of the molecule's infrared spectrum, presents a robust experimental protocol for data acquisition, and offers a detailed interpretation of its key spectral features. By correlating vibrational modes with specific functional groups, this guide establishes a reliable methodology for the structural verification and quality assessment of this compound. The narrative emphasizes the causality behind spectral characteristics, particularly the profound effects of hydrogen bonding in the carboxylic acid dimer, ensuring a deep and practical understanding for the user.

Introduction

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a molecule of interest in organic synthesis and materials science, featuring a unique combination of structural motifs: a substituted cyclohexene ring, a vinyl methyl group, and two vicinal carboxylic acid functions. The precise characterization of such molecules is paramount for ensuring purity, confirming synthetic outcomes, and understanding molecular behavior.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[1] It is a rapid, non-destructive method that provides a distinct molecular "fingerprint" by measuring the absorption of infrared light by a sample's functional groups.[1][2] For 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, FTIR spectroscopy allows for the unambiguous identification of its key chemical features, making it a first-line technique for structural elucidation.

This guide will explore the spectrum of this molecule by first predicting its features based on fundamental principles, then providing a validated protocol for acquiring a high-fidelity spectrum, and finally, interpreting the resulting data in detail.

Theoretical Foundation: Predicting the IR Spectrum

The infrared spectrum of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is dominated by the vibrational modes of its constituent functional groups. In the solid state or as a neat liquid, the most influential structural feature is the intermolecular hydrogen bonding between the two carboxylic acid groups, which forces the molecules to exist predominantly as cyclic dimers.[3][4] This dimerization has profound and characteristic effects on the spectrum.

2.1 The Carboxylic Acid Dimer: A Dominant Spectral Feature

-

O-H Stretch: The hydroxyl (O-H) group of a carboxylic acid dimer engages in very strong hydrogen bonding.[4] This interaction weakens the O-H bond, shifting its stretching vibration to a lower frequency, and creates a continuum of bond energies, resulting in an exceptionally broad and strong absorption band. This band typically extends from 3300 cm⁻¹ down to 2500 cm⁻¹, often appearing as a wide "hump" that underlies the C-H stretching region.[3][5][6]

-